7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-1-benzopyran-4-one
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Overview
Description
7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a hydroxy group, a prenyl group, and a phenyl group attached to the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. The specific conditions for this compound may include:
Starting Materials: Phenol derivatives, β-ketoesters
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Reaction Conditions: Elevated temperatures (100-150°C) and solvent systems like ethanol or toluene
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency
Purification Techniques: Crystallization, distillation, or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form dihydro derivatives.
Substitution: The phenyl and prenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions
Major Products
Oxidation Products: Quinones, hydroxyquinones
Reduction Products: Dihydro derivatives
Substitution Products: Various substituted coumarins depending on the reagents used
Scientific Research Applications
7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its chromophore properties.
Biology: Studied for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Acts as a competitive inhibitor of monoamine oxidase, affecting neurotransmitter metabolism.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Lacks the prenyl and phenyl groups, simpler structure.
4-Methylumbelliferone: Contains a methyl group instead of the prenyl group.
Osthenol: Similar structure but with different substituents on the chromenone core.
Uniqueness
7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one is unique due to its specific combination of hydroxy, prenyl, and phenyl groups, which confer distinct biological activities and chemical properties compared to other coumarins.
Properties
CAS No. |
37118-93-7 |
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Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
7-hydroxy-8-(3-methylbut-2-enyl)-3-phenylchromen-4-one |
InChI |
InChI=1S/C20H18O3/c1-13(2)8-9-15-18(21)11-10-16-19(22)17(12-23-20(15)16)14-6-4-3-5-7-14/h3-8,10-12,21H,9H2,1-2H3 |
InChI Key |
LKJYYNYTDBIAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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